molecular formula C7H3BrClF3 B1265624 3-Bromo-4-chlorobenzotrifluoride CAS No. 454-78-4

3-Bromo-4-chlorobenzotrifluoride

Cat. No.: B1265624
CAS No.: 454-78-4
M. Wt: 259.45 g/mol
InChI Key: APSISOSWYXCEQX-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorobenzotrifluoride is an organic compound with the molecular formula C₇H₃BrClF₃ and a molecular weight of 259.451 g/mol . It is also known by other names such as this compound . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Mechanism of Action

3-Bromo-4-chlorobenzotrifluoride, also known as 2-Bromo-1-chloro-4-(trifluoromethyl)benzene or Benzene, 2-bromo-1-chloro-4-(trifluoromethyl)-, is a halogenated hydrocarbon . This article will cover the compound’s mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

It is used in the preparation of functionalized arylmanganese compounds , suggesting that it may interact with manganese-based targets.

Mode of Action

It is known to be used in the preparation of functionalized arylmanganese compounds . This suggests that it may interact with these compounds, possibly through halogen bonding or other types of chemical interactions.

Biochemical Pathways

Given its use in the preparation of functionalized arylmanganese compounds , it may play a role in the biochemical pathways involving these compounds.

Pharmacokinetics

Its physical properties such as boiling point (188-190°c), melting point (-23 to -22°c), and density (1726 g/mL at 25°C) suggest that it may have specific pharmacokinetic properties .

Result of Action

Its use in the preparation of functionalized arylmanganese compounds suggests that it may have specific effects on the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is recommended to handle this compound only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-Bromo-1-chloro-4-(trifluoromethyl)benzene plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 2-Bromo-1-chloro-4-(trifluoromethyl)benzene on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-Bromo-1-chloro-4-(trifluoromethyl)benzene can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Bromo-1-chloro-4-(trifluoromethyl)benzene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-1-chloro-4-(trifluoromethyl)benzene can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to 2-Bromo-1-chloro-4-(trifluoromethyl)benzene has been shown to cause cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of 2-Bromo-1-chloro-4-(trifluoromethyl)benzene vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .

Metabolic Pathways

2-Bromo-1-chloro-4-(trifluoromethyl)benzene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels in the cell .

Transport and Distribution

Within cells and tissues, 2-Bromo-1-chloro-4-(trifluoromethyl)benzene is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature .

Subcellular Localization

The subcellular localization of 2-Bromo-1-chloro-4-(trifluoromethyl)benzene can influence its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can affect the function of these organelles. Targeting signals and post-translational modifications may direct the compound to specific compartments within the cell .

Preparation Methods

The synthesis of 3-Bromo-4-chlorobenzotrifluoride can be achieved through various methods. One common synthetic route involves the reaction of trifluoromethylbenzene with bromine and chlorine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective substitution of hydrogen atoms on the benzene ring with bromine and chlorine atoms.

Industrial production methods often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow processes and advanced catalytic systems to achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

3-Bromo-4-chlorobenzotrifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide[][3].

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can undergo transformations under appropriate conditions. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding benzoic acid derivatives[][3].

    Coupling Reactions: this compound is a valuable intermediate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds. Palladium catalysts and base are typically used in these reactions[][3].

Scientific Research Applications

3-Bromo-4-chlorobenzotrifluoride has several applications in scientific research:

Comparison with Similar Compounds

3-Bromo-4-chlorobenzotrifluoride can be compared with other halogenated benzene derivatives:

The uniqueness of this compound lies in its combination of bromine, chlorine, and trifluoromethyl groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

2-bromo-1-chloro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSISOSWYXCEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196495
Record name 2-Bromo-1-chloro-4-(trifluoromethyl)benzene
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Molecular Weight

259.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454-78-4
Record name 3-Bromo-4-chlorobenzotrifluoride
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Record name 2-Bromo-1-chloro-4-(trifluoromethyl)benzene
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Record name 454-78-4
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Record name 2-Bromo-1-chloro-4-(trifluoromethyl)benzene
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Record name 2-bromo-1-chloro-4-(trifluoromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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